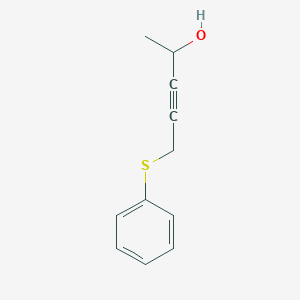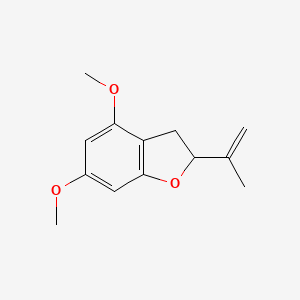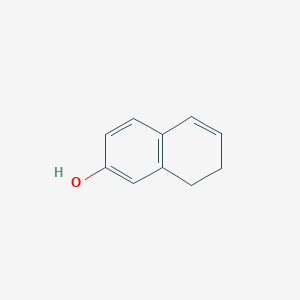
7,8-Dihydro-2-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-2-naphthalenol: is an organic compound with the molecular formula C10H10O . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position and a partially hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-2-naphthalenol typically involves the hydrogenation of 2-naphthol. The reaction is carried out under controlled conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: In industrial settings, the production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7,8-Dihydro-2-naphthalenol can undergo oxidation reactions to form naphthoquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7,8-Dihydro-2-naphthalenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant properties and its role in cellular defense mechanisms against oxidative stress .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-2-naphthalenol involves its interaction with cellular components, particularly in oxidative stress pathways. The compound acts as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It targets molecular pathways involved in the detoxification of ROS, thereby maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
2-Naphthol (C10H8O): A hydroxylated derivative of naphthalene, similar in structure but without hydrogenation.
5,6,7,8-Tetrahydro-2-naphthalenol (C10H12O): Another hydrogenated derivative with additional hydrogen atoms.
Uniqueness: 7,8-Dihydro-2-naphthalenol is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Its partially hydrogenated structure allows for unique reactivity and applications compared to fully hydrogenated or non-hydrogenated derivatives .
Eigenschaften
CAS-Nummer |
120887-12-9 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1,3,5-7,11H,2,4H2 |
InChI-Schlüssel |
QTUANRNBNIECOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C1)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


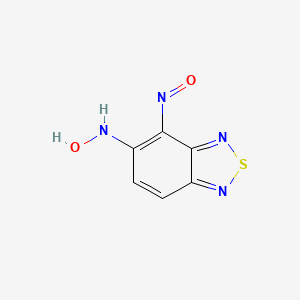
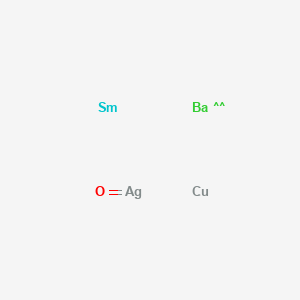
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
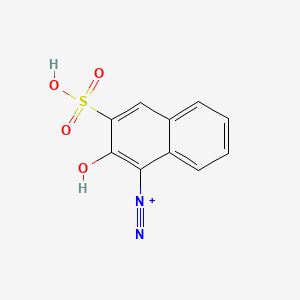
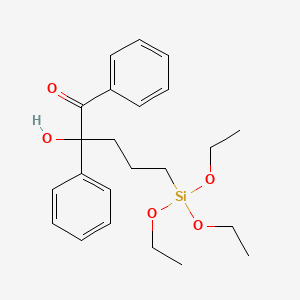
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
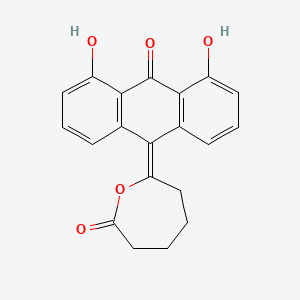
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
